molecular formula C10H19N3 B069580 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene CAS No. 160172-95-2

7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene

Cat. No. B069580
M. Wt: 181.28 g/mol
InChI Key: INNBYWMGBODUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene, also known as ITD, is a bicyclic nitrogen-containing compound that has been widely used in chemical and biological research. ITD has a unique structure that allows it to act as a catalyst, and it has been used in a variety of chemical reactions. In addition, ITD has been found to have biological activity, and it has been studied for its potential use in medicine.

Mechanism Of Action

The mechanism of action of 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene is not fully understood, but it is believed to act as a base catalyst in chemical reactions. In biology, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to bind to proteins and inhibit their activity, making it a potentially useful tool for studying protein-protein interactions.

Biochemical And Physiological Effects

7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene in lab experiments is its ability to act as a catalyst in a variety of chemical reactions. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to have biological activity, making it a potentially useful tool for studying protein-protein interactions. However, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can be difficult to synthesize, and its biological activity can be difficult to predict.

Future Directions

There are several future directions for research involving 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene. One potential area of research is the development of new synthetic methods for 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene that are more efficient and cost-effective. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene could be studied further for its potential use in drug discovery, particularly in the development of new treatments for neurodegenerative diseases. Finally, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene could be used in conjunction with other compounds to study protein-protein interactions in more detail.

Synthesis Methods

7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can be synthesized in several ways, but the most common method involves the reaction of isopropylamine with 1,5,7-triazabicyclo[4.4.0]dec-5-ene-8-carboxylic acid. The reaction is typically carried out in a solvent such as acetonitrile or methanol, and the product is purified by recrystallization.

Scientific Research Applications

7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been used in a wide range of scientific research applications due to its unique chemical and biological properties. In chemistry, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been used as a catalyst in various reactions, including the synthesis of chiral compounds. In biology, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been studied for its potential use in drug discovery and as a tool for studying protein-protein interactions.

properties

CAS RN

160172-95-2

Product Name

7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-propan-2-yl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine

InChI

InChI=1S/C10H19N3/c1-9(2)13-8-4-7-12-6-3-5-11-10(12)13/h9H,3-8H2,1-2H3

InChI Key

INNBYWMGBODUGY-UHFFFAOYSA-N

SMILES

CC(C)N1CCCN2C1=NCCC2

Canonical SMILES

CC(C)N1CCCN2C1=NCCC2

Other CAS RN

160172-95-2

synonyms

7-propan-2-yl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Origin of Product

United States

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